Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)-
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Overview
Description
6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide is a chemical compound with the molecular formula C10H21NO4. It is characterized by the presence of hydroxyl groups and an amide functional group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide typically involves the reaction of hexanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexanoic Acid} + \text{Diethanolamine} \rightarrow \text{6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide} ]
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-N-(2-hydroxyethyl)hexanamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)propanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
Uniqueness
6-Hydroxy-N,N-bis(2-hydroxyethyl)hexanamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
68052-21-1 |
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Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C10H21NO4/c12-7-3-1-2-4-10(15)11(5-8-13)6-9-14/h12-14H,1-9H2 |
InChI Key |
ISYSXHXTFFZRKN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N(CCO)CCO)CCO |
Origin of Product |
United States |
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